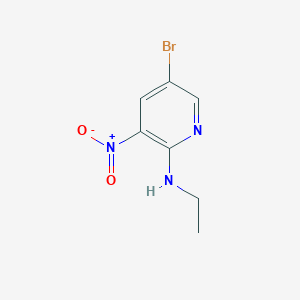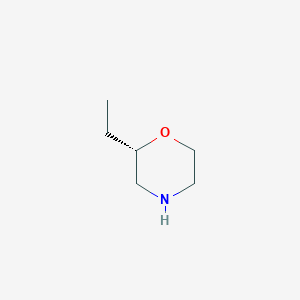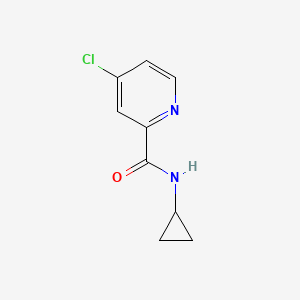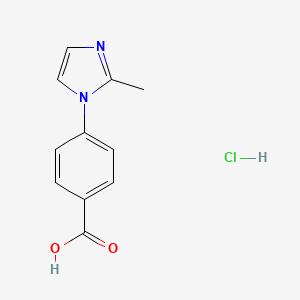![molecular formula C27H46O20 B1604406 2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one CAS No. 65996-62-5](/img/structure/B1604406.png)
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one: is a modified form of starch, a naturally occurring polysaccharide found in plantsThis modification enhances the functionality of starch, making it suitable for various industrial applications, including food, pharmaceuticals, textiles, and paper production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxidized starch is typically prepared by treating native starch with oxidizing agents such as sodium hypochlorite, hydrogen peroxide, ozone, or sodium periodate. The oxidation process primarily targets the hydroxyl groups at the C2, C3, and C6 positions of the glucose units in the starch molecule, converting them into carbonyl and carboxyl groups .
Industrial Production Methods: In industrial settings, the oxidation of starch is carried out in large reactors where the starch is suspended in water and the oxidizing agent is added. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired degree of oxidation. For example, sodium hypochlorite is commonly used at a pH of around 8.4 to 10 .
Analyse Des Réactions Chimiques
Types of Reactions: Oxidized starch undergoes various chemical reactions, including:
Oxidation: The primary reaction where hydroxyl groups are converted into carbonyl and carboxyl groups.
Esterification and Etherification: These reactions can further modify the oxidized starch to enhance its properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide, ozone, sodium periodate, per-acetic acid, potassium permanganate, chromic acid, and nitrogen dioxide
Reaction Conditions: Typically carried out at controlled temperatures and pH levels, with reaction times varying depending on the desired degree of oxidation
Major Products Formed: The major products formed from the oxidation of starch include carbonyl and carboxyl derivatives of starch, which exhibit reduced viscosity, swelling power, retrogradation tendency, and pasting temperature .
Applications De Recherche Scientifique
Oxidized starch has a wide range of scientific research applications, including:
Drug Delivery: Used as a carrier for controlled drug release due to its biocompatibility and ability to form hydrogels.
Food Industry: Employed as a thickener, emulsifier, stabilizer, and gelling agent in various food products.
Biomedical Applications: Utilized in wound dressings, bone fixation materials, and as a matrix for controlled drug release.
Industrial Applications: Used in paper, textiles, and adhesives for its binding and film-forming properties.
Mécanisme D'action
The mechanism of action of oxidized starch involves the introduction of carbonyl and carboxyl groups, which enhance its hydrophilicity and reactivity. These modifications improve the starch’s ability to interact with other molecules, making it suitable for various applications. For example, in drug delivery, the oxidized starch forms hydrogels that can encapsulate and release drugs in a controlled manner .
Comparaison Avec Des Composés Similaires
Hydroxyethyl Starch: Used in biomedical applications for its ability to form hydrogels.
Cadexomer Iodine: Used in wound dressings for its antimicrobial properties.
Dextrins and Maltodextrins: Used in the food industry as thickeners and stabilizers
Uniqueness of Oxidized Starch: Oxidized starch is unique due to its enhanced hydrophilicity and reactivity, which make it suitable for a wide range of applications. Its ability to form stable emulsions and hydrogels sets it apart from other modified starches .
Propriétés
IUPAC Name |
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-18,20-36,38H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCCWULLRIRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(=O)C(C(C(O4)CO)OC)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-62-5 |
Source


|
| Record name | Starch, oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)
![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)






